molecular formula C13H13N3 B1340506 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine CAS No. 937603-45-7

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine

Cat. No.: B1340506
CAS No.: 937603-45-7
M. Wt: 211.26 g/mol
InChI Key: ZCQRTPZZCMCRDX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine represents a modern advancement in heterocyclic chemistry, building upon centuries of research into aromatic systems. Indole, a foundational heterocycle, was first isolated in 1866 by Adolf von Baeyer during studies on indigo dye degradation. Pyridine, its six-membered counterpart, was discovered in 1849 by Thomas Anderson through coal tar distillation. The fusion of indole and pyridine motifs into hybrid structures emerged in the late 20th century, driven by the demand for bioactive molecules in pharmaceutical research.

While the exact synthesis date of this compound remains unspecified in literature, its development aligns with methodologies described in multicomponent reactions (MCRs) for pyridoindole derivatives. For instance, Larock et al. (2012) demonstrated aryne annulation techniques to construct pyrido[1,2-a]indoles, highlighting the feasibility of synthesizing such hybrids. The compound’s structure—a dihydroindole linked to an aminopyridine—reflects deliberate design to harness synergistic electronic properties from both parent systems.

Classification within Heterocyclic Chemistry

This compound belongs to the broad class of heterocyclic aromatic compounds , characterized by rings containing non-carbon atoms. Specifically:

  • Indole : A bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole-like ring (C8H7N).
  • Pyridine : A six-membered ring with one nitrogen atom (C5H5N), isoelectronic with benzene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQRTPZZCMCRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Pyridine Derivatives

One common approach involves nucleophilic substitution on a suitably functionalized pyridine derivative (e.g., 2-chloropyridin-3-amine or 2-bromopyridin-3-amine) with 2,3-dihydro-1H-indole or its derivatives acting as the nucleophile. This method requires:

  • Protection of the indoline NH group to prevent side reactions.
  • Use of bases and polar aprotic solvents to facilitate substitution.
  • Elevated temperatures or microwave-assisted heating to improve yields.

This approach is supported by synthetic strategies reported for related indoline-pyridine compounds, where acetyl protection of the indoline nitrogen was crucial to successful coupling.

Protection-Deprotection Strategy

A notable method involves:

  • Acetylation of the indoline nitrogen to form N-acetylindoline.
  • Reaction of this protected indoline with a pyridine derivative bearing a leaving group (e.g., 2-(hydroxymethyl)isoindoline-1,3-dione).
  • Subsequent removal of protective groups (acetyl and phthalimido) simultaneously by refluxing with hydrazine hydrate in methanol, followed by acid treatment to yield the free amine compound.

This method is advantageous because it avoids complex mixtures caused by the unprotected NH group and achieves high yields of the target compound.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of aminoindole derivatives, which are structurally related to 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine. For example, hydrazine hydrate treatment under microwave conditions at 200 °C for 15 minutes efficiently converts intermediates to aminoindoles with high yields (80-90%). This technique could be adapted for the target compound to improve reaction times and yields.

Reduction and Decarboxylation Routes

Starting from 2-oxindole derivatives, reduction of the double bond followed by decarboxylation has been used to prepare 2,3-dihydroindole intermediates. Zinc in aqueous HCl is an effective reducing agent for the double bond, avoiding partial reduction of nitrile groups seen with palladium-catalyzed hydrogenation. These intermediates can then be functionalized to introduce the pyridin-3-amine moiety.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Reference
Nucleophilic substitution Reaction of protected indoline with halopyridine derivatives Direct, well-established Requires protection of NH group
Protection-deprotection Acetylation of indoline, coupling, simultaneous deprotection with hydrazine High yield, avoids side reactions Multi-step, requires careful control
Microwave-assisted synthesis Hydrazine hydrate treatment under microwave irradiation Rapid, high yield Requires specialized equipment
Reduction-decarboxylation Zn/HCl reduction of 2-oxindole derivatives, decarboxylation Good yields, mild conditions Multi-step, intermediate purification

Detailed Research Findings

  • Protection of Indoline NH : Unprotected indoline tends to react undesirably during coupling, leading to complex mixtures. Acetyl protection stabilizes the nitrogen and allows selective reaction at the desired site.

  • Simultaneous Deprotection : The use of hydrazine hydrate in methanol under reflux conditions effectively removes both acetyl and phthalimido protective groups in one step, simplifying purification and improving overall yield.

  • Microwave-Assisted Hydrazine Reduction : This method significantly reduces reaction time from hours to minutes while maintaining or improving yields, making it attractive for scale-up and rapid synthesis.

  • Reduction of 2-Oxindole Precursors : Zinc in aqueous HCl selectively reduces the double bond without affecting nitrile groups, providing a cleaner route to dihydroindole intermediates for further functionalization.

  • Continuous Flow Techniques : For large-scale synthesis, continuous flow reactors offer precise control over reaction parameters (temperature, pressure, time), enhancing purity and yield, though specific protocols for this compound are less documented.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine/Indoline Moieties

2-(2,3-Dihydro-1H-indol-1-yl)aniline Hydrochloride
  • Structure : Replaces the pyridin-3-amine group with an aniline (benzene ring with -NH2).
  • Properties: Molecular formula C14H15ClN2, molecular weight 246.736.
  • Applications: Not explicitly stated, but aniline derivatives are common intermediates in drug synthesis.
2-((1H-Indol-5-yl)oxy)pyridin-3-amine
  • Structure : Substitutes the dihydroindole with an indole-5-oxy group.
  • Properties : Increased aromaticity due to the fully unsaturated indole ring. The ether linkage may enhance metabolic stability compared to direct nitrogen bonding .
[3-(2,3-Dihydro-1H-indol-1-yl)propyl][1-(pyridin-2-yl)ethyl]amine
  • Structure : Dihydroindole linked via a propyl chain to a pyridine-containing amine.
  • Properties : Molecular formula C18H23N3, molecular weight 281.3. The flexible linker may improve binding to hydrophobic targets but reduce rigidity .

Thienopyridine and Imidazole Derivatives

Compounds such as 2-(butylsulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine () share the pyridin-3-amine core but incorporate thieno[2,3-b]pyridine and sulfinyl substituents.

  • Key Differences: Thienopyridine vs. Pyridine: The fused thiophene ring increases π-electron density, enhancing interactions with aromatic residues in enzymes. Sulfinyl Groups: Introduce chirality and polar functional groups, affecting solubility (e.g., compound 12q has ESI-MS [M+H]+ at 432.1) .

Indole-Pyridine Hybrids

[2-(1H-Indol-3-yl)ethyl]-pyridin-3-ylmethyl-amine Hydrochloride
  • Structure : Combines indole and pyridine via an ethylamine linker.
  • Properties : Molecular formula C16H18ClN3, molecular weight 287.77. The indole’s planar structure may enhance stacking interactions in biological targets .
1-Methyl-5H-pyrido[4,3-b]indol-3-amine
  • Structure : Fused pyridoindole system with a methyl group.
  • Molecular weight 197.23 (C11H10N3) .

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Spectroscopic Data (Examples)
2-(2,3-Dihydro-1H-indol-1-yl)pyridin-3-amine C13H13N3 211.26 Dihydroindole, pyridin-3-amine Not explicitly provided
2-(2,3-Dihydro-1H-indol-1-yl)aniline HCl C14H15ClN2 246.74 Aniline, dihydroindole NMR and ESI-MS confirmed
12q () C19H21N5O2S2 432.1 Thienopyridine, sulfinyl, imidazole ESI-MS [M+H]+ 432.1, chiral separation
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H17N5S 263.36 Pyrazole, methylthioalkyl IR: 3298 cm⁻¹ (N-H stretch)

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine is a compound that integrates the indole and pyridine structures, which are significant in medicinal chemistry due to their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N2\text{C}_{11}\text{H}_{12}\text{N}_{2}

This compound features a dihydroindole moiety attached to a pyridine ring, which may contribute to its unique biological properties. The presence of both nitrogen-containing heterocycles allows for complex interactions with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets. Indole derivatives are known to modulate several biological pathways, including:

  • Receptor Binding : High affinity binding to neurotransmitter receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes such as monoamine oxidase (MAO) and cholinesterases.
  • Signal Transduction : Modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. A study reported that this compound showed promising results against human cancer cell lines such as H460 (lung cancer) and HT29 (colon cancer) with IC50 values in the micromolar range.

Cancer Cell Line IC50 (μM)
H4605.5
HT294.8
A5496.0
SMMC-77217.2

Antiviral Activity

In addition to its anticancer properties, this compound has been studied for its antiviral effects. Preliminary data suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell pathways involved in viral entry and replication.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A recent publication examined the effects of this compound on breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation.
  • Evaluation of Antiviral Potential : Another study focused on its efficacy against influenza virus, showing that the compound inhibited viral replication in vitro by disrupting viral RNA synthesis.
  • Anti-inflammatory Mechanism : Research demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating potential use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine?

  • Answer : The compound can be synthesized via stepwise or one-pot multicomponent reactions. Traditional methods involve refluxing precursors like indole derivatives and pyridine intermediates in ethanol under acidic or basic conditions (e.g., using guanidine nitrate as a catalyst) . Microwave-assisted synthesis offers a faster alternative, with yields up to 91% by optimizing reaction time (e.g., 2–4 hours) and temperature (80–120°C) . Key steps include nitro group reduction and halogen displacement, monitored via TLC or LCMS.

Q. How is the compound characterized structurally post-synthesis?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole-pyridine scaffold. For example, ¹H NMR peaks at δ 7.65–6.86 ppm indicate aromatic protons, while δ 4.82 ppm corresponds to amine protons . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 265.0 for brominated analogs) . Additional characterization may include IR spectroscopy for functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Answer : Antimicrobial potency is tested via broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger). Minimum Inhibitory Concentration (MIC) values are determined using serial dilutions (e.g., 0.5–128 µg/mL), with positive controls like ciprofloxacin . Zone-of-inhibition assays on agar plates provide complementary data.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Answer : Catalytic systems (e.g., CuBr/Cs₂CO₃) enhance coupling efficiency in cross-coupling reactions . Solvent polarity (e.g., DMSO vs. ethanol) and microwave irradiation parameters (power, pulse duration) significantly affect yield . For example, microwave heating reduces side reactions, achieving >90% yield in some cases . Reaction monitoring via LCMS ensures timely termination to prevent degradation.

Q. What computational strategies predict binding affinity to biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like the androgen receptor (AR). Key residues (e.g., LEU704, GLY708) form hydrogen bonds and hydrophobic contacts, with docking scores (e.g., −7.0 kcal/mol) indicating strong binding . Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-receptor complexes .

Q. How are structure-activity relationships (SAR) analyzed for analogs of this compound?

  • Answer : Substituent effects are studied by synthesizing analogs (e.g., halogenated or alkylated derivatives). For instance, bromine at the pyridine ring enhances antimicrobial activity, while methyl groups improve solubility . Bioactivity data (e.g., IC₅₀, MIC) are correlated with electronic (Hammett σ) and steric (Taft Es) parameters to guide optimization .

Q. What challenges arise during purification, and how are they addressed?

  • Answer : Column chromatography (silica gel, eluents like ethyl acetate/hexane) resolves closely related byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates polar impurities . Recrystallization in ethanol or DCM-hexane mixtures improves purity (>98%) .

Q. Which in silico tools evaluate toxicity and environmental impact?

  • Answer : Predictive toxicology platforms (e.g., OECD QSAR Toolbox) assess mutagenicity and endocrine disruption potential . ADMET predictors (e.g., SwissADME) estimate bioavailability (LogP < 5) and hepatic toxicity. Environmental persistence is modeled via EPI Suite for biodegradation half-life .

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